1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl group . They are often used as building blocks in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole” are not available, phenylsulfonyl compounds are generally synthesized through sulfonamidation reactions . For example, 2-(phenylsulfonyl)-2H-1,2,3-triazole was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of phenylsulfonyl compounds can be analyzed using various spectroscopic techniques, including high-resolution mass spectrometry, FT–IR, UV–Vis, and 1D and 2D NMR spectroscopy .Chemical Reactions Analysis
Phenylsulfonyl compounds can participate in various chemical reactions. For instance, 2-phenylsulfonyl-1,3-butadiene can undergo [4+2] and [2+4] cycloaddition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties of organic compounds can include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Palladium-Catalyzed Coupling Reactions
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole serves as a precursor in palladium-catalyzed decarboxylative Suzuki and Heck couplings. This leads to the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, which are significant in the development of various organic compounds. Such reactions are instrumental in constructing complex molecular frameworks efficiently, showcasing the compound's versatility in facilitating bond-forming processes under mild conditions (Suresh et al., 2013).
Atom-transfer Radical Cyclizations
The use of related phenylsulfonyl compounds in atom-transfer radical cyclizations demonstrates the potential for creating complex cyclic structures. These methodologies allow for the generation of significant intermediates towards synthesizing novel organic compounds, revealing the versatility of phenylsulfonyl-incorporated molecules in radical-based synthetic strategies (Flynn et al., 1992).
Preparation of 2,5-Disubstituted-1,3-oxazoles
The reactivity of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole and its derivatives in synthetic applications extends to the preparation of oxazoles. Specifically, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole leads to 2,5-disubstituted oxazoles, highlighting the role of phenylsulfonyl groups in enabling nucleophilic displacement reactions for the synthesis of heterocyclic compounds (Williams & Fu, 2010).
Nonlinear Optical Materials Synthesis
Compounds containing phenylsulfonyl groups are explored for their application in nonlinear optical materials. The synthesis of thiophene compounds with phenylsulfonyl acceptors has been demonstrated to yield materials with efficient second-order optical nonlinearities. These findings indicate the compound's relevance in the development of advanced materials for optical applications, showcasing its potential beyond purely pharmaceutical contexts (Chou et al., 1996).
Selective Synthesis Protocols
The manipulation of phenylsulfonyl-incorporated compounds for selective synthesis protocols is evident in the generation of sulfone-substituted cyclopropanes. Such methodologies underscore the strategic utility of phenylsulfonyl groups in directing lithiation and subsequent electrophile trapping, facilitating the synthesis of highly functionalized and stereochemically defined molecules (Bailey et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-7-11-9(8-16-12)6-13(15)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJQNHSTBZYPQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC=C3C=C2I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.